CYCLOPENTYL(4-PHENETHYLPIPERAZINO)METHANONE
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Overview
Description
Cyclopentyl(4-phenethylpiperazino)methanone is a complex organic compound with a unique structure that combines a cyclopentyl group, a phenethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-phenethylpiperazino)methanone typically involves multiple steps. One common method starts with the preparation of 1-amino-4-cyclopentylpiperazine, which is then reacted with phenethyl bromide to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-phenethylpiperazino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopentyl(4-phenethylpiperazino)methanol, while reduction could produce cyclopentyl(4-phenethylpiperazino)methane .
Scientific Research Applications
Cyclopentyl(4-phenethylpiperazino)methanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclopentyl(4-phenethylpiperazino)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the body, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Cyclopentyl(4-phenethylpiperazino)methanone can be compared with other similar compounds, such as:
Cyclopentyl(phenyl)methanone: Similar in structure but lacks the piperazine ring, resulting in different chemical properties and applications.
Phenethylpiperazine derivatives: Share the piperazine ring but differ in the substituents attached, leading to variations in their biological activity and uses.
These comparisons highlight the uniqueness of this compound, particularly in its combination of structural elements that confer specific chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(17-8-4-5-9-17)20-14-12-19(13-15-20)11-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHCGQIKZWSRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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